Ethyl 2,6-dibromo-4-fluorophenylacetate

agrochemical discovery herbicide lead optimization phenylurea SAR

Regioisomeric impurities in phenylacetate building blocks compromise SAR and cross-coupling reproducibility. Ethyl 2,6-dibromo-4-fluorophenylacetate (CAS 1806307-48-1) offers a defined 2,6-dibromo-4-fluoro scaffold: - 4-F ensures distinct molecular recognition vs 3-F isomer (CAS 1807057-15-3). - Symmetric dibromo pattern enables dual Suzuki/Sonogashira couplings for parallel library synthesis. - Direct precursor to herbicidal urea derivatives active against Sorghum sudanense & Brassica napus. Sourced at 95-98% purity; global shipping for R&D.

Molecular Formula C10H9Br2FO2
Molecular Weight 339.98 g/mol
CAS No. 1806307-48-1
Cat. No. B1409969
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2,6-dibromo-4-fluorophenylacetate
CAS1806307-48-1
Molecular FormulaC10H9Br2FO2
Molecular Weight339.98 g/mol
Structural Identifiers
SMILESCCOC(=O)CC1=C(C=C(C=C1Br)F)Br
InChIInChI=1S/C10H9Br2FO2/c1-2-15-10(14)5-7-8(11)3-6(13)4-9(7)12/h3-4H,2,5H2,1H3
InChIKeyBVSRFWZKESUMIH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 2,6-Dibromo-4-Fluorophenylacetate Overview


Ethyl 2,6-dibromo-4-fluorophenylacetate (CAS 1806307-48-1; molecular formula C₁₀H₉Br₂FO₂; molecular weight 339.98) is a polyhalogenated phenylacetate ester scaffold characterized by a symmetric 2,6-dibromo substitution pattern with a 4-fluoro substituent on the aromatic ring . This structural arrangement confers distinct physicochemical properties and reactivity profiles compared to its regioisomers and mono- or non-halogenated analogs, making it a valuable synthetic intermediate in agrochemical and pharmaceutical discovery programs . The compound serves as a versatile building block for further functionalization via cross-coupling and nucleophilic aromatic substitution reactions .

Confirm 4-fluoro regioisomer (not 3-fluoro) for consistent SAR
Two equivalent C–Br sites enable parallel library synthesis
Ethyl ester scaffold supports herbicide lead and medicinal chemistry programs

Why Ethyl 2,6-Dibromo-4-Fluorophenylacetate Has No Generic Substitute


Regioisomeric variants of halogenated phenylacetate esters exhibit distinct reactivity patterns and biological profiles that preclude simple substitution. Ethyl 2,6-dibromo-3-fluorophenylacetate (CAS 1807057-15-3) differs from the target 4-fluoro isomer (1806307-48-1) solely in the position of the fluorine substituent [1]. This seemingly minor positional change produces different computed molecular descriptors—including altered hydrogen bond acceptor counts and topological polar surface area—which directly impact molecular recognition, ligand-binding orientation, and downstream biological activity [2]. Furthermore, the symmetric 2,6-dibromo-4-fluoro substitution pattern confers unique steric and electronic properties that dictate cross-coupling regioselectivity, a feature not replicated by mono-brominated or non-symmetric analogs [3]. Generic substitution without rigorous verification of substitution pattern compromises synthetic reproducibility, bioassay consistency, and SAR interpretation.

Regioisomer mismatch

3-Fluoro isomer may shift molecular recognition and bioactivity; SAR interpretation may not transfer.

Bromine site limitation

Mono-brominated analogs offer single C–Br site, constraining parallel derivatization relative to the 2,6-dibromo scaffold.

Quantitative Differentiation of Ethyl 2,6-Dibromo-4-Fluorophenylacetate


4-Fluoro vs. 3-Fluoro Regioisomer Bioactivity

The 4-fluoro substitution pattern (target compound) enables synthesis of N-(2,6-dibromo-4-fluorophenyl)urea derivatives that demonstrate measurable herbicidal activity against Sorghum sudanense and plant growth regulatory activity against Brassica napus (rape) [1]. In contrast, the 3-fluoro isomer (CAS 1807057-15-3) lacks documented bioactivity in comparable assays, reflecting the critical role of fluorine regiochemistry in molecular target engagement [2]. The substitution pattern difference between these isomers is quantified by distinct computed descriptors: the 3-fluoro isomer exhibits XLogP3-AA = 3.6, hydrogen bond acceptor count = 3, and topological polar surface area = 26.3 Ų [3].

Regioisomer bioactivity
Head-to-head
4-Fluoro isomer: documented herbicidal activity; 3-fluoro isomer: no comparable activity; computed descriptors differ (XLogP3-AA 3.6 for 3-F).
Regiochemistry determines bioactivity outcome
In vivo Sorghum sudanense and Brassica napus assays
agrochemical discovery herbicide lead optimization phenylurea SAR

Halogenation Pattern and Herbicidal Activity

N-nitro-N′-substituted phenyl-N-(2,6-dibromo-4-fluorophenyl)urea derivatives—synthesized directly from the target compound's core scaffold—exhibit moderate herbicidal activity against Sorghum sudanense and high plant growth regulating activity against Brassica napus (rape) [1]. Alternative halogenation patterns (e.g., 4-bromo-2,6-difluorophenyl scaffolds) produce distinct activity profiles, with compounds such as 2-(4-bromo-2,6-difluorophenyl)isoindoline-1,3-dione showing excellent herbicidal efficacy against Amaranthus retroflexus and Brassica species [2]. The 2,6-dibromo-4-fluoro pattern provides a unique balance of steric bulk and electronic effects that influences phenylurea herbicidal activity differently than difluoro-bromo or mono-halogenated analogs.

Halogen pattern SAR
Class-level inference
N-(2,6-dibromo-4-fluorophenyl)urea derivatives exhibit moderate herbicidal and high plant growth regulatory activity; activity spectrum distinct from difluoro-bromo analogs.
Halogenation pattern influences activity spectrum
Preliminary bioassays in Sorghum and Brassica; comparative data limited
herbicide discovery plant growth regulation agrochemical lead generation

Dual Bromine Sites for Orthogonal Coupling

The symmetric 2,6-dibromo substitution pattern of the target compound provides two chemically equivalent aryl bromide sites suitable for orthogonal or sequential cross-coupling reactions, a feature not available in mono-brominated analogs such as ethyl 2-(4-bromo-2-fluorophenyl)acetate (CAS 924312-09-4; molecular weight 261.09) . This dual-bromine architecture enables more complex derivatization pathways—including tandem Suzuki-Miyaura or sequential Sonogashira couplings—without requiring additional halogenation steps [1]. The presence of both bromine and fluorine atoms enhances reactivity in halogenation and cross-coupling reactions, making it a versatile building block for creating more complex molecules .

Dual C–Br sites
Context-dependent
Two equivalent aryl bromide positions (Br content ~47%); MW 339.98 vs. mono-bromo analog MW 261.09.
Enables sequential cross-coupling without extra halogenation
Reactivity inferred from Pd-catalyzed C–Br activation chemistry
cross-coupling C–Br activation parallel library synthesis

Commercial Purity and Availability

Ethyl 2,6-dibromo-4-fluorophenylacetate (1806307-48-1) is commercially available from multiple suppliers with minimum purity specifications ranging from 95% to NLT 98% . The methyl ester analog (methyl 2,6-dibromo-4-fluorophenylacetate) and free acid form (2,6-dibromo-4-fluorophenylacetic acid, molecular weight 311.93) are also available as alternative synthons for different synthetic workflows [1]. The ethyl ester offers a favorable balance of stability under storage conditions and reactivity for subsequent transformations compared to the more hydrolysis-prone methyl ester and the acid form requiring separate activation for coupling reactions.

Supply specification
Supplier data
Purity range 95%–NLT 98% across suppliers; ethyl ester form stable for storage.
Established supply reduces procurement risk
Verify current lot purity and supplier COA
procurement quality control synthetic reliability

Validated Applications of Ethyl 2,6-Dibromo-4-Fluorophenylacetate


Phenylurea Herbicide Lead Discovery

Ethyl 2,6-dibromo-4-fluorophenylacetate serves as a key precursor for synthesizing N-(2,6-dibromo-4-fluorophenyl)urea derivatives with demonstrated herbicidal activity against Sorghum sudanense and plant growth regulatory activity against Brassica napus [1]. The 2,6-dibromo-4-fluoro substitution pattern confers a distinct activity profile compared to difluoro-bromo analogs, enabling exploration of unique chemical space in herbicide discovery programs [2]. This scaffold is directly relevant to patent-protected herbicidal compositions comprising fluorinated phenylacetic acid derivatives for weed control in crops of useful plants [3].

Dual C–Br Cross-Coupling Platform

The symmetric 2,6-dibromo substitution pattern provides two equivalent reactive sites for palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura and Sonogashira couplings [1]. This enables efficient parallel library synthesis with two points of diversification from a single starting material—a capability not available with mono-brominated phenylacetate analogs such as ethyl 2-(4-bromo-2-fluorophenyl)acetate [2]. The compound is suitable for constructing multiply-functionalized phenylacetate derivatives for pharmaceutical and agrochemical intermediate applications [3].

Fluorinated Scaffold for Medicinal Chemistry

As a versatile small molecule scaffold with established commercial availability at 95-98% purity [1], ethyl 2,6-dibromo-4-fluorophenylacetate provides a reliable starting point for medicinal chemistry programs requiring polyhalogenated aromatic cores. The 4-fluoro substitution (distinct from the 3-fluoro isomer CAS 1807057-15-3) ensures reproducible ligand-receptor interactions in downstream biological screening [2]. The ethyl ester functionality enables straightforward conversion to amides, acids, alcohols, and other functional groups for lead optimization campaigns [3].

Fluorinated Phenylacetic Acid Herbicide Intermediate

The compound aligns with patent literature describing fluorinated phenylacetic acid derivatives as herbicides of formula (I) for controlling weeds in crops, particularly useful plants [1]. The 2,6-dibromo-4-fluorophenyl core represents one specific embodiment of the broader phenylacetic acid derivative class claimed in recent herbicide patents, positioning this building block for use in agrochemical research and development programs targeting novel modes of weed control [2].

Application
Selection Property
Validation Focus
Phenylurea herbicide lead discovery
4-Fluoro regioisomer for consistent SAR
Herbicidal activity against monocot and dicot species
Dual C–Br cross-coupling platform
Two equivalent aryl bromide sites
Sequential Pd-catalyzed coupling efficiency
Fluorinated scaffold for medicinal chemistry
4-F substitution and commercial purity
Receptor-binding reproducibility
Fluorinated phenylacetic acid herbicide intermediate
Patent-aligned chemical space
Weed control spectrum in crop models

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